methylidene}amino]benzoic acid CAS No. 654649-08-8](/img/structure/B12517883.png)
2-[(Z)-{[(E)-(3-Chlorophenyl)diazenyl](4-ethylphenyl)methylidene}amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids This compound is characterized by the presence of a diazenyl group (N=N) attached to a chlorophenyl and an ethylphenyl group, which are further connected to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of 3-chloroaniline to form the diazonium salt. This is achieved by treating 3-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 4-ethylbenzaldehyde under basic conditions to form the corresponding azo compound.
Condensation Reaction: The azo compound is further reacted with 2-aminobenzoic acid in the presence of a suitable condensing agent, such as acetic anhydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium dithionite (Na2S2O4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Reduced forms of the azo compound
Substitution: Substituted derivatives with halogens or nitro groups
Wissenschaftliche Forschungsanwendungen
2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid has various applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of various biochemical pathways, contributing to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthranilic Acid: An aminobenzoic acid with a similar structure but lacking the diazenyl and ethylphenyl groups.
Tolfenamic Acid: A compound with a similar benzoic acid moiety but different substituents on the aromatic ring.
2-(4-Hydroxyphenylazo)benzoic Acid: A structurally related compound with a hydroxyphenyl group instead of the chlorophenyl group.
Uniqueness
2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
654649-08-8 |
|---|---|
Molekularformel |
C22H18ClN3O2 |
Molekulargewicht |
391.8 g/mol |
IUPAC-Name |
2-[[[(3-chlorophenyl)diazenyl]-(4-ethylphenyl)methylidene]amino]benzoic acid |
InChI |
InChI=1S/C22H18ClN3O2/c1-2-15-10-12-16(13-11-15)21(26-25-18-7-5-6-17(23)14-18)24-20-9-4-3-8-19(20)22(27)28/h3-14H,2H2,1H3,(H,27,28) |
InChI-Schlüssel |
QXQIAWKUFDDIAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=NC2=CC=CC=C2C(=O)O)N=NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


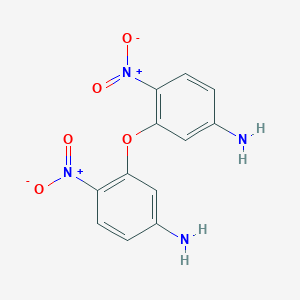



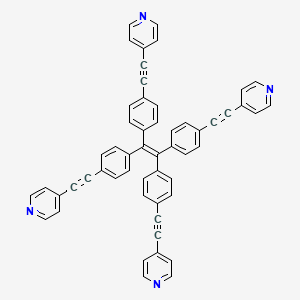
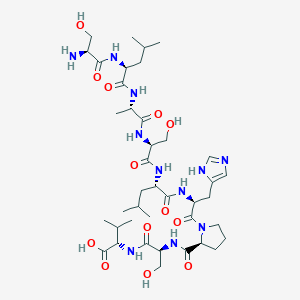
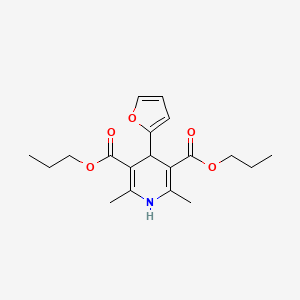

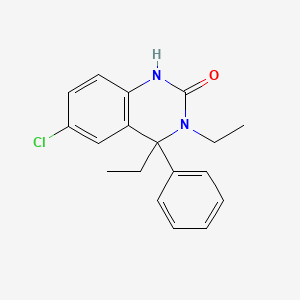
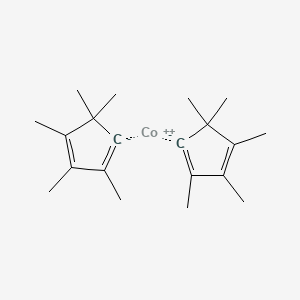

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
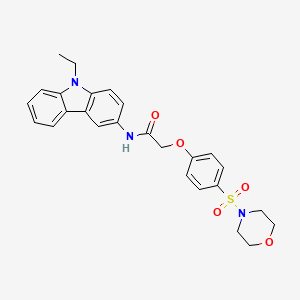
![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)
